molecular formula C9H10BrN3O B8343762 4-bromo-1-(2-methoxy-ethyl)-1H-pyrazolo[3,4-c]pyridine

4-bromo-1-(2-methoxy-ethyl)-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B8343762
M. Wt: 256.10 g/mol
InChI Key: SYUMEKIMYJYTEF-UHFFFAOYSA-N
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Description

4-bromo-1-(2-methoxy-ethyl)-1H-pyrazolo[3,4-c]pyridine is a useful research compound. Its molecular formula is C9H10BrN3O and its molecular weight is 256.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10BrN3O

Molecular Weight

256.10 g/mol

IUPAC Name

4-bromo-1-(2-methoxyethyl)pyrazolo[3,4-c]pyridine

InChI

InChI=1S/C9H10BrN3O/c1-14-3-2-13-9-6-11-5-8(10)7(9)4-12-13/h4-6H,2-3H2,1H3

InChI Key

SYUMEKIMYJYTEF-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=CN=CC(=C2C=N1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 675 mg of 2-(4-bromo-pyrazolo[3,4-c]pyridin-1-yl)-ethanol (Intermediate 2.2; 2.79 mmol, 1 eq.) in 33 mL THF was treated at rt with 183 mg sodium hydride (55-60% suspension; 4.18 mmol, 1.5 eq.) and stirred for 30 min upon which 0.194 mL methyl iodide (3.07 mmol, 1.1 eq.) were added and stirring was continued for 2 h. The reaction mixture was quenched with water, extracted with ethyl acetate, the combined organic layers were dried and concentrated in vacuo. Flash column chromatography provided 500 mg of the corresponding methyl ether target compound (1.95 mmol, 70% yield).
Quantity
675 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
183 mg
Type
reactant
Reaction Step One
Name
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
0.194 mL
Type
reactant
Reaction Step Two

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